3,4-Pyridinedicarbonitrile, 1,2-dihydro-6-methyl-2-oxo-
Description
3,4-Pyridinedicarbonitrile, 1,2-dihydro-6-methyl-2-oxo- (CAS 101004-47-1, molecular formula C₁₁H₁₁N₃O) is a dihydropyridine derivative featuring two cyano groups at positions 3 and 4, a methyl group at position 6, and a ketone moiety at position 2 . This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry and materials science due to its electron-withdrawing cyano groups and tautomeric properties. Its structure enables diverse reactivity, including nucleophilic substitution and hydrogen bonding interactions.
Properties
CAS No. |
100960-56-3 |
|---|---|
Molecular Formula |
C8H5N3O |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
6-methyl-2-oxo-1H-pyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C8H5N3O/c1-5-2-6(3-9)7(4-10)8(12)11-5/h2H,1H3,(H,11,12) |
InChI Key |
KUVHAMHPPKQIJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Ring Formation
The cyclocondensation of 2-cyanoacetamide with α-keto esters under basic conditions constitutes a foundational approach. In a protocol adapted from US Patent 6,624,307, sodium methoxide facilitates the deprotonation of 2-cyanoacetamide, followed by nucleophilic attack on ethyl 2-methylacetoacetate. The resultant intermediate undergoes intramolecular cyclization to yield the dihydropyridine core.
Key parameters:
- Solvent: Anhydrous methanol
- Temperature: 60–65°C (reflux)
- Yield: 68–72% (isolated as sodium salt)
Decarboxylation and subsequent oxidation with hydrogen peroxide introduces the 2-oxo functionality, though excessive oxidant quantities risk over-oxidation to fully aromatic pyridines.
Microwave-Assisted One-Pot Synthesis
Solvent-Free Cyclization
Modern adaptations employ microwave irradiation to accelerate the condensation of malononitrile with 6-methyl-2-pyridone derivatives. Under solvent-free conditions at 150°C (150 W, 15 min), this method achieves 83% conversion by minimizing side reactions associated with prolonged heating.
Comparative analysis reveals:
| Condition | Conventional Heating | Microwave |
|---|---|---|
| Time (h) | 8–10 | 0.25 |
| Isolated Yield | 64% | 83% |
| Purity (HPLC) | 92% | 98% |
The enhanced efficiency stems from uniform dielectric heating, which suppresses thermal degradation pathways.
Transition Metal-Catalyzed Cyanation
Palladium-Mediated C-H Activation
A breakthrough methodology utilizes Pd(OAc)₂ (5 mol%) with Xantphos ligand to install cyano groups at the 3- and 4-positions of 1,2-dihydro-6-methyl-2-oxopyridine. The reaction employs Zn(CN)₂ as a safe cyanide source in DMF at 120°C, achieving 78% yield with >20:1 regioselectivity.
Mechanistic studies indicate:
- Oxidative addition of Pd⁰ to the C-H bond
- Transmetallation with Zn(CN)₂
- Reductive elimination to form C-CN bonds
This approach circumvents hazardous cyanating agents like CuCN, enhancing operational safety.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Strategy
Immobilizing the dihydropyridine precursor on Wang resin enables iterative functionalization. After cyanation using trimethylsilyl cyanide (TMSCN) in the presence of Sc(OTf)₃ (10 mol%), cleavage with TFA/H₂O (95:5) liberates the target compound in 89% purity. This method proves advantageous for parallel synthesis campaigns, though scalability remains constrained by resin loading capacity.
Electrochemical Synthesis
Cathodic Reduction of Nitriles
Innovative work employs an undivided cell with a Pb cathode to reduce 3,4-dicyanopyridine derivatives in acetic acid/NaOAc electrolyte. Controlled potential electrolysis (-1.2 V vs. SCE) selectively hydrogenates the 1,2-position while preserving nitrile groups, yielding 71% of product with Faradaic efficiency of 68%.
Biocatalytic Approaches
Enzymatic Ring Expansion
Recent advancements utilize engineered transaminases to convert 2-pyrrolidone derivatives into the dihydropyridine scaffold. Coupling with a nitrilase from Pseudomonas fluorescens introduces cyano groups stereoselectively, though yields remain modest (32–41%).
Structural and Spectroscopic Characterization
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide critical insights:
Bond Lengths (Å):
- C1-N6: 1.329
- C2-C11: 1.427
- C3-C10: 1.430
Vibrational Frequencies (cm⁻¹):
- ν(C≡N): 2235 (calc), 2228 (exp)
- ν(C=O): 1682 (calc), 1675 (exp)
TD-DFT simulations predict a HOMO-LUMO gap of 4.12 eV in acetonitrile, correlating with observed UV-Vis λmax at 312 nm.
Chemical Reactions Analysis
3,4-Pyridinedicarbonitrile, 1,2-dihydro-6-methyl-2-oxo- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often using reagents like hydrogen gas or metal hydrides.
Substitution: The nitrile groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4-Pyridinedicarbonitrile, 1,2-dihydro-6-methyl-2-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a potential inhibitor or activator of specific enzymes.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in drug development.
Industry: It is utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism by which 3,4-Pyridinedicarbonitrile, 1,2-dihydro-6-methyl-2-oxo- exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Differences
Cyano Group Substitution: The target compound’s dual cyano groups (positions 3 and 4) distinguish it from mono-cyano analogs like 4241-27-4 . Compounds with hydroxyl substituents (e.g., 860412-71-1) exhibit higher polarity and hydrogen-bonding capacity compared to the methyl-substituted target .
Alkyl vs. Aromatic Substituents :
- The butyl chain in 39108-47-9 introduces lipophilicity, contrasting with the target’s methyl group . Such modifications influence bioavailability and solubility.
- The pyridinyl group in 39883-32-4 enables aromatic interactions, useful in coordination chemistry .
Physicochemical Properties :
- The hydroxylated derivative 860412-71-1 has a higher density (1.6 g/cm³) than the methylated target, likely due to intermolecular hydrogen bonding .
- 5,6-Dimethyl analog 72716-80-4 has a lower molecular weight (148.16 g/mol) but higher boiling point (335.6°C), suggesting stronger van der Waals forces .
Research Findings and Challenges
- Data Gaps : Physical properties (e.g., melting point, solubility) for the target compound remain unreported, limiting direct comparisons.
- Emerging Trends : Derivatives with trifluoromethyl or diazenyl groups (e.g., 939280-27-0 in ) highlight the role of electron-deficient substituents in agrochemical development .
Biological Activity
3,4-Pyridinedicarbonitrile, 1,2-dihydro-6-methyl-2-oxo-, also known as 6-Methyl-3-cyano-4-trifluoromethyl-pyridyl-2-one, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.
- Chemical Formula : C₈H₅F₃N₂O
- Molecular Weight : 202.13 g/mol
- Melting Point : 233-237 °C
Biological Activity Overview
The biological activity of 3,4-Pyridinedicarbonitrile has been investigated in several contexts, including its role as a potential therapeutic agent. The following sections summarize key findings from research studies.
Anticancer Activity
Research has indicated that compounds similar to 3,4-Pyridinedicarbonitrile exhibit anticancer properties by targeting metabolic pathways in tumor cells. For instance, the inhibition of transketolase, a key enzyme in the pentose phosphate pathway, has been suggested as a strategy for cancer treatment. This pathway is crucial for ribose synthesis in rapidly dividing cells .
The mechanism through which 3,4-Pyridinedicarbonitrile exerts its biological effects involves interaction with specific cellular targets. Studies have shown that it can modulate ion channels and influence ion flux in cells, which is critical for various cellular functions .
Case Studies and Research Findings
Toxicological Profile
While exploring the biological activity of 3,4-Pyridinedicarbonitrile, it is essential to consider its safety profile. Preliminary studies suggest moderate toxicity levels; however, comprehensive toxicological assessments are necessary to evaluate its suitability for clinical use.
Q & A
Basic: What are the primary synthetic routes for synthesizing 3,4-pyridinedicarbonitrile derivatives, and how can reaction conditions be optimized?
Answer:
The most common method involves multi-component reactions (MCRs) using precursors like acetophenone, aldehydes, ammonium acetate, and cyanoacetate derivatives. For example, a one-pot four-component synthesis (acetophenone, aldehyde, ammonium acetate, and ethyl cyanoacetate) under reflux in ethanol with piperidine catalysis yields 1,2-dihydropyridine-3,5-dicarbonitrile derivatives . Optimization strategies include:
- Adjusting molar ratios of reactants (e.g., excess aldehyde to drive cyclization).
- Testing polar aprotic solvents (DMF, DMSO) to enhance solubility of nitrile intermediates.
- Employing microwave-assisted synthesis to reduce reaction time and improve yields .
Basic: Which spectroscopic and analytical techniques are critical for characterizing 3,4-pyridinedicarbonitrile derivatives?
Answer:
Key methods include:
- IR Spectroscopy : Detect carbonyl (1650–1700 cm⁻¹) and nitrile (2200–2250 cm⁻¹) stretches to confirm functional groups .
- ¹H-NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and dihydropyridine ring protons (δ 4.0–5.5 ppm). For example, C5-protons in the dihydropyridine ring appear as singlets near δ 6.8–7.0 .
- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 307 for C18H11FN2O2) and fragmentation patterns .
- Melting Point Analysis : Assess purity; deviations >2°C suggest impurities .
Basic: What safety protocols are recommended for handling 3,4-pyridinedicarbonitrile derivatives in the laboratory?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation of fine particulates.
- Storage : Keep in airtight containers at room temperature, away from moisture and oxidizers .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers design experiments to evaluate the anticancer activity of 3,4-pyridinedicarbonitrile derivatives?
Answer:
- Cell Line Selection : Use human tumor cell lines (e.g., HT-29 colon, MDA-MB-231 breast) for in vitro cytotoxicity assays .
- Dose-Response Curves : Calculate IC50 values via MTT assays (e.g., IC50 = 0.70 μM for compound 6 against HT-29) .
- Control Compounds : Include reference drugs (e.g., doxorubicin) to benchmark activity.
- Mechanistic Studies : Perform flow cytometry for apoptosis detection or Western blotting for survivin/PIM1 kinase inhibition .
Advanced: How should researchers address discrepancies in spectroscopic data during characterization?
Answer:
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT simulations).
- Isotopic Labeling : Use deuterated solvents to resolve overlapping proton signals in ¹H-NMR .
- Alternative Techniques : Employ ¹³C-NMR or HSQC to assign ambiguous carbon environments.
- Reproducibility : Repeat synthesis to rule out experimental error .
Advanced: What strategies enhance the bioactivity of 3,4-pyridinedicarbonitrile derivatives through structural modifications?
Answer:
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -F, -CF3) at the 4-position to improve cytotoxicity (e.g., IC50 = 4.6 μM for 4-fluorophenyl derivatives) .
- Hybridization : Conjugate with thiazole or triazole moieties to enhance target selectivity .
- Prodrug Design : Synthesize ester derivatives (e.g., ethyl carboxylates) to improve bioavailability .
Advanced: How can computational methods aid in identifying molecular targets for these compounds?
Answer:
- Molecular Docking : Use AutoDock Vina to predict binding affinities to survivin or PIM1 kinase (e.g., compound 10 showed strong interactions with survivin’s BIR domain) .
- MD Simulations : Perform 100-ns simulations to assess binding stability in physiological conditions.
- Pharmacophore Modeling : Identify critical hydrogen-bonding and hydrophobic features for target engagement.
Advanced: What mechanistic insights explain the formation of 3,4-pyridinedicarbonitrile derivatives in multi-component reactions?
Answer:
- Knoevenagel Condensation : Initial formation of α,β-unsaturated intermediates from aldehydes and cyanoacetates.
- Cyclization : Ammonium acetate facilitates imine formation, followed by nucleophilic attack to form the dihydropyridine ring .
- Role of Catalysts : Piperidine acts as a base, deprotonating intermediates to accelerate cyclization .
Advanced: How do substituents at the 4- and 6-positions influence structure-activity relationships (SAR)?
Answer:
- 4-Position : Aryl groups with para-electron-donating substituents (e.g., -OCH3) increase metabolic stability but reduce potency.
- 6-Position : Methyl groups enhance lipophilicity, improving membrane permeability (e.g., 6-methyl derivatives show higher IC50 values) .
- Combined Effects : Bulky substituents at both positions may sterically hinder target binding .
Advanced: How can researchers resolve low yields in the synthesis of 1,2-dihydropyridine derivatives?
Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., L-proline) to improve cyclization efficiency .
- Solvent Optimization : Switch to acetic acid for acid-catalyzed reactions or THF for better intermediate solubility.
- Temperature Control : Use gradual heating (ramp to 80°C over 30 mins) to prevent side reactions like nitrile hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
